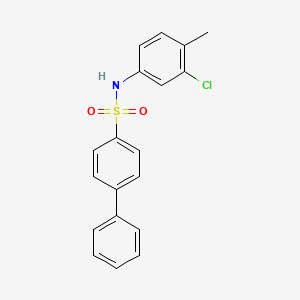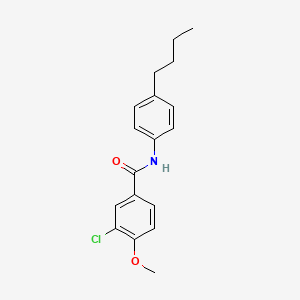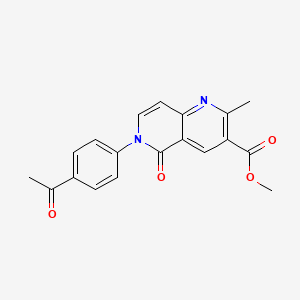![molecular formula C16H20N2O B5012662 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wissenschaftliche Forschungsanwendungen
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one has been studied extensively. This compound has been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to have antioxidant activity and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments is its broad range of biological activities. This compound has been found to have antitumor, antimicrobial, anti-inflammatory, and antioxidant effects, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be cytotoxic in some cell lines, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of this compound in more detail, including its interaction with DNA and topoisomerase II. Additionally, the potential use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Finally, the in vivo efficacy and safety of this compound should be studied in animal models to determine its potential as a therapeutic agent.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. While there are some limitations to working with this compound, its broad range of biological activities makes it a useful tool for studying a variety of biological processes. There are several future directions for research on this compound, including the development of derivatives with improved activity and reduced toxicity, and the study of its mechanism of action in more detail.
Synthesemethoden
The synthesis of 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the reaction of cycloheptanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with indole-2,3-dione to form the final product. The synthesis of this compound has been studied extensively, and several modifications to the reaction conditions have been reported in the literature.
Eigenschaften
IUPAC Name |
3-(cycloheptyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-14(13-9-5-6-10-15(13)18-16)11-17-12-7-3-1-2-4-8-12/h5-6,9-12,18-19H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDYKCZSBRTFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)

![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)
![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012640.png)
![N-[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]-1-butanesulfonamide](/img/structure/B5012651.png)

![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)
![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)